molecular formula C6H16Cl2N2O B14793980 3-Amino-1-methylpiperidin-4-ol;dihydrochloride

3-Amino-1-methylpiperidin-4-ol;dihydrochloride

Cat. No.: B14793980
M. Wt: 203.11 g/mol
InChI Key: IYOFWUGRTTWMOR-UHFFFAOYSA-N
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Description

3-Amino-1-methylpiperidin-4-ol;dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O and a molecular weight of 203.11 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methylpiperidin-4-ol;dihydrochloride typically involves the reaction of 1-methylpiperidine with appropriate reagents to introduce the amino and hydroxyl groups at the desired positions. One common method involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methylpiperidin-4-ol;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-methylpiperidin-4-ol;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-Amino-1-methylpiperidin-4-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-methylpiperidin-4-ol;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C6H16Cl2N2O

Molecular Weight

203.11 g/mol

IUPAC Name

3-amino-1-methylpiperidin-4-ol;dihydrochloride

InChI

InChI=1S/C6H14N2O.2ClH/c1-8-3-2-6(9)5(7)4-8;;/h5-6,9H,2-4,7H2,1H3;2*1H

InChI Key

IYOFWUGRTTWMOR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)N)O.Cl.Cl

Origin of Product

United States

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